molecular formula C6H11NO4 B3191525 dl-Serine, N-acetyl-, methyl ester CAS No. 55299-56-4

dl-Serine, N-acetyl-, methyl ester

Cat. No.: B3191525
CAS No.: 55299-56-4
M. Wt: 161.16 g/mol
InChI Key: ONUNDAQVOOLWTH-UHFFFAOYSA-N
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Description

dl-Serine, N-acetyl-, methyl ester is a chemically modified derivative of the amino acid serine. It combines three functional groups:

  • N-acetyl: Protects the amino group, enhancing stability and modifying lipophilicity.
  • Methyl ester: Modifies the carboxyl group, improving solubility in organic solvents.
  • dl-Serine backbone: A racemic mixture of D- and L-serine, offering versatility in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-Serine, N-acetyl-, methyl ester typically involves the esterification of serine. One common method is the reaction of serine with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: dl-Serine, N-acetyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

dl-Serine, N-acetyl-, methyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of dl-Serine, N-acetyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes. The exact mechanism depends on the specific context and application of the compound .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: Likely $ C6H{11}NO4 $ (based on derivatization of DL-serine methyl ester, $ C4H9NO3 $, with an acetyl group).
  • Physical State : Presumed crystalline solid (analogous to DL-serine methyl ester hydrochloride, which is a white powder) .
  • Applications : Intermediate in peptide synthesis, pharmaceutical agent development, and structural studies of biomolecules .

DL-Serine Methyl Ester Hydrochloride

  • Structure: Lacks the N-acetyl group; carboxyl group is esterified, and the amino group is protonated as hydrochloride.
  • Molecular Weight : 155.58 g/mol .
  • Solubility : Highly water-soluble due to the hydrochloride salt .
  • Applications: Primarily used as a peptide synthesis intermediate. The absence of the N-acetyl group limits its use in reactions requiring amino protection .
  • Key Difference : Less lipophilic than the N-acetylated form, reducing membrane permeability in biological systems .

N-Acetyl-L-serine Methyl Ester

  • Structure : Enantiopure L-serine derivative with N-acetyl and methyl ester groups.
  • Molecular Weight : 175.17 g/mol (calculated).
  • Applications : Used in chiral synthesis and studies of protein folding. The L-configuration is critical for biological activity in drug design .
  • Key Difference: Stereochemical specificity contrasts with the racemic dl-form, which is preferred for non-enantioselective applications .

N-Acetyl-Cysteine Methyl Ester

  • Structure : Contains a thiol (-SH) group instead of serine’s hydroxyl (-OH).
  • Molecular Weight : 191.24 g/mol .
  • Applications : Antioxidant studies, conjugation reactions (e.g., with unsaturated keto fatty acids for NMR analysis), and EGFR activation in lipophilic drug candidates .
  • Key Difference : The thiol group enables disulfide bond formation and redox activity, unlike the hydroxyl group in serine derivatives .

N-Acetyl-Proline Methyl Ester

  • Structure : Proline’s cyclic secondary amine is acetylated, with a methyl ester carboxylate.
  • Applications : Conformational studies of peptides; fluorinated analogs (e.g., 3,4-difluoroproline derivatives) are used to stabilize specific secondary structures .
  • Key Difference : Proline’s rigid ring structure imposes conformational constraints absent in serine derivatives .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
dl-Serine, N-acetyl-, methyl ester $ C6H{11}NO_4 $ 161.16 (calculated) Organic solvents Peptide synthesis, drug intermediates
DL-Serine Methyl Ester HCl $ C4H{10}ClNO_3 $ 155.58 Water, polar solvents Peptide chain elongation
N-Acetyl-Cysteine Methyl Ester $ C6H{11}NO_3S $ 191.24 Organic solvents Antioxidant studies, EGFR activation
N-Acetyl-Proline Methyl Ester $ C8H{13}NO_3 $ 171.20 (calculated) Organic solvents Conformational stabilization

Research Findings

Structural Insights

  • Conformational Studies : N-acetyl methyl esters of proline and serine are used in NMR and crystallographic analyses to determine stereochemistry and folding patterns .

Biological Activity

dl-Serine, N-acetyl-, methyl ester (CAS Number: 97-14-3) is a derivative of the amino acid serine that has garnered attention for its diverse biological activities. This article delves into its properties, mechanisms of action, and various applications in scientific research and medicine.

PropertyValue
Molecular FormulaC₆H₁₁NO₄
Molecular Weight147.129 g/mol
Density1.3 ± 0.1 g/cm³
Melting Point131-132 °C
Boiling Point468.4 ± 40.0 °C at 760 mmHg
Flash Point237.1 ± 27.3 °C

Biological Activity

Antimicrobial Properties
N-Acetyl-DL-serine exhibits notable antimicrobial activity against various bacterial strains, including Bacillus cereus and Staphylococcus aureus . This property makes it a candidate for further exploration in the development of antimicrobial agents.

Enzyme Interaction
Research indicates that N-acetyl-DL-serine can participate in enzyme-mediated reactions. For instance, it has been utilized in the immobilization of DNA fragments on solid surfaces, facilitating protein synthesis and optical detection of DNA strands . This enzymatic interaction highlights its potential utility in biotechnological applications.

Analytical Applications
A novel derivatization procedure known as N-acetyl methyl (NACME) esterification has been developed to enhance the accuracy and precision of amino acid analysis using gas chromatography-combustion-isotope ratio mass spectrometry . This method underscores the compound's relevance in analytical chemistry.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
    A study demonstrated that N-acetyl-DL-serine effectively inhibited the growth of Bacillus cereus and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent .
  • Enzyme Activity Research
    Investigations into the enzyme interactions involving N-acetyl-DL-serine revealed its role in stabilizing DNA fragments during immobilization processes, which is crucial for molecular biology applications .
  • Gas Chromatography Derivatization
    The NACME esterification technique was found to significantly improve the determination of carbon isotopes in amino acids, showcasing N-acetyl-DL-serine's importance in isotopic studies .

Q & A

Q. What are the established synthetic routes for DL-Serine, N-acetyl-, methyl ester, and how do reaction conditions influence yield and purity?

Basic Research Focus
this compound is synthesized via peptide coupling or esterification. A common method involves reacting N-acetyl-DL-serine with methanol under acidic conditions or using coupling agents like HBTU (3-[bis(dimethylamino)methyl]lethyl]-3H-benzotriazol-1-oxide hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in dichloromethane . Hydrolysis of ester groups (e.g., using sodium hydroxide in methanol) is critical for intermediate purification . Reaction temperature and stoichiometric ratios of reagents significantly impact yield; for example, excess acetic anhydride during acetylation improves derivatization efficiency for NMR studies .

Q. How can researchers optimize the purification of this compound to achieve high purity for peptide synthesis?

Basic Research Focus
Purification often involves recrystallization from methanol or ethanol, leveraging the compound’s solubility profile. For the hydrochloride salt form (CAS 5619-04-5), controlled evaporation under reduced pressure minimizes degradation . Column chromatography with silica gel and a gradient of ethyl acetate/hexane is effective for removing unreacted starting materials. Purity assessment via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) ensures suitability for peptide synthesis .

Q. What analytical techniques are most effective for characterizing this compound, and how can potential spectral ambiguities be resolved?

Advanced Research Focus
Primary Techniques :

  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl3 resolve the acetyl (δ ~2.0 ppm) and methyl ester (δ ~3.6 ppm) groups. However, overlapping signals (e.g., CH3 from ester vs. acetyl) require 2D NMR (HSQC, COSY) .
  • GC-MS : Derivatization with diazomethane or acetic anhydride enhances volatility. Methyl ester derivatives reduce peak splitting in GC, improving quantification .

Data Contradictions :

  • Aromatic vs. aliphatic ester ambiguities in NMR are resolved by comparing imidazolyl proton shifts (e.g., o-acetylbenzoyl vs. N-acetyl imidazol) .

Q. In peptide coupling reactions using this compound, what are common side reactions and how can they be mitigated?

Advanced Research Focus
Side Reactions :

  • Racemization during coupling: Occurs at high pH or prolonged reaction times.
  • Ester hydrolysis: Competing hydrolysis under basic conditions reduces yield.

Mitigation Strategies :

  • Use low-temperature coupling (0–4°C) with HBTU/DIPEA to suppress racemization .
  • Avoid aqueous phases during workup for the methyl ester form; instead, employ anhydrous solvents like dichloromethane .

Q. How does the hydrochloride salt form of DL-Serine methyl ester influence its reactivity in solid-phase peptide synthesis?

Advanced Research Focus
The hydrochloride salt (CAS 5619-04-5) enhances solubility in polar aprotic solvents (e.g., DMF), facilitating resin loading in SPPS. However, residual chloride ions may interfere with coupling efficiency. Pre-treatment with DIEA (N,N-diisopropylethylamine) neutralizes HCl, improving amino acid activation . Melting point analysis (134–136°C) ensures salt integrity before use .

Q. What are the challenges in detecting this compound in metabolic studies using GC-MS, and what derivatization methods improve detection?

Advanced Research Focus
Challenges :

  • Low volatility and thermal instability lead to poor chromatographic resolution .

Solutions :

  • Derivatization with acetic anhydride converts free hydroxyl and amine groups to acetylated forms, enhancing volatility .
  • Methylation with diazomethane stabilizes the ester moiety, reducing decomposition during GC-MS analysis .

Properties

IUPAC Name

methyl 2-acetamido-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(9)7-5(3-8)6(10)11-2/h5,8H,3H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUNDAQVOOLWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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